2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Übersicht
Beschreibung
Regioselective Synthesis of Quinolin-8-ols
The synthesis of quinolin-8-ols is achieved through a regioselective cyclization process. This involves the treatment of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes with NaH, followed by reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid. The cyclization targets the oxime nitrogen atom and results in the formation of quinolin-8-ols. An alternative pathway using Na[BH3(CN)] leads to the production of 1,2,3,4-tetrahydroquinolin-8-ols. This process is mediated by alkylideneaminyl radical intermediates that arise from a single electron transfer between the 3-hydroxyphenyl and 2,4-dinitrophenyl groups .
Synthesis and Antimalarial Activity
A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols, were synthesized from substituted 1-phenyl-2-propanones. These compounds underwent a series of transformations, culminating in a final condensation with 4,7-dichloroquinoline. Quantitative structure-activity relationship studies indicated that antimalarial potency against Plasmodium berghei in mice correlated with the size and electron donation properties of the phenyl ring substituents. These compounds also showed promising activity against resistant strains of parasites and favorable pharmacokinetic properties, suggesting potential for clinical trials in humans .
Medium Effect on Reaction Direction
The reaction of 3-chloro-1,3-diphenyl-1,2-propanedione with ortho-phenylenediamine was found to be influenced by the choice of solvent. In acetic acid, the reaction yielded 2-phenyl-3-(α-chlorobenzyl)quinoxaline, while in methanol with MeONa, the product was 2-(α-hydroxybenzylidene)-3-phenyl-1,4-dihydroquinoxaline. This demonstrates the importance of medium in determining the direction and outcome of chemical reactions .
Molecular Structure Analysis by X-Ray Crystallography
Two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were analyzed using single-crystal X-ray structural analysis. Despite the different polymorphic forms, the molecular geometries remained consistent. Both forms exhibited bifurcated O-H…O hydrogen bonds, which contributed to the formation of molecular dimers. However, the nature of these dimers differed between the two polymorphs, with one being centrosymmetric and heterochiral, and the other homochiral .
Chemoenzymatic Synthesis and Antitumor Activity
The chemoenzymatic synthesis of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives was performed using lipase-catalyzed resolution. Enantiomerically pure compounds were obtained with high yields and enantiomeric excess. These compounds were evaluated for their antitumor activity against human neuroblastoma SK-N-SH and human lung carcinoma A549 cell lines. Notably, the 1 S-(-) alcohol enantiomer demonstrated a higher efficacy in inhibiting tumor cell growth .
Wissenschaftliche Forschungsanwendungen
- Summary of the application : This compound is a key intermediate used in the preparation of Montelukast sodium . Montelukast sodium (SINGULAIR®) is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor .
- Methods of application or experimental procedures : An improved, scalable, and environmentally friendly manufacturing procedure for the preparation of E-3- [2- (7-chloro-2-quinolinyl)ethenyl]benzaldehyde, which is a key early intermediate used in the preparation of Montelukast sodium, has been developed .
- Results or outcomes obtained : Montelukast is useful in the treatment of asthma as well as other conditions mediated by leukotrienes like prevention of exercise-induced bronchospasm. Montelukast is also used for the symptomatic treatment of seasonal or perennial allergic rhinitis and has also been evaluated for the management of urticaria .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-MGUPHCMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114370 | |
Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
CAS RN |
150026-75-8, 142569-70-8 | |
Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150026-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.